molecular formula C11H16N2O2 B1447176 N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide CAS No. 1394024-29-3

N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide

Cat. No. B1447176
M. Wt: 208.26 g/mol
InChI Key: PLYHILUFTWSEQY-UHFFFAOYSA-N
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Description

“N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C11H16N2O2 . It is a solid substance .


Physical And Chemical Properties Analysis

“N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” is a solid substance . Its melting point is 168-169℃ .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Magadum and Yadav (2018) conducted a study focusing on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process was optimized using various acyl donors, with vinyl acetate identified as the most effective, leading to irreversible reactions and controlled synthesis. The study emphasized the significance of this chemical pathway in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Antibacterial and Antifungal Compound Development

Fuloria et al. (2009) explored the synthesis of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide for antimicrobial applications. The synthesized compounds demonstrated notable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria et al., 2009).

Opioid Kappa Agonists Research

Barlow et al. (1991) investigated the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This study identified potent compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide, with significant analgesic effects. These findings contribute to the understanding of chemical structures favorable for opioid kappa agonist activity (Barlow et al., 1991).

Anticancer Drug Development

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with anticancer properties, targeting the VEGFr receptor. This compound, characterized through various analytical techniques, showed potential in cancer treatment, particularly through its interaction with cancer-related receptors (Sharma et al., 2018).

Cytotoxic and Anti-Inflammatory Agent Synthesis

Rani et al. (2016) focused on the synthesis of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This study highlighted the significant biological activities of these compounds, suggesting their potential in therapeutic applications (Rani et al., 2016).

Safety And Hazards

Based on the safety data sheet, it appears that “N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide” may be toxic if swallowed . It’s recommended to avoid eating, drinking, or smoking when using this product, and to wash hands thoroughly after handling . In case of ingestion, it’s advised to contact a doctor immediately and rinse mouth .

properties

IUPAC Name

N-[2-(3-amino-4-methylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-3-4-10(7-11(8)12)15-6-5-13-9(2)14/h3-4,7H,5-6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHILUFTWSEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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